3-(2-nitro-1-phenylethyl)-1H-indole
Overview
Description
3-(2-Nitro-1-phenylethyl)-1H-indole (3-NPEI) is a synthetic molecule that has been studied for its potential applications in the field of scientific research. It is a small molecule that can be easily synthesized and has a number of interesting properties that make it an attractive candidate for laboratory experiments. 3-NPEI is a member of the indole family, which is a group of compounds that are known for their biological activity.
Scientific Research Applications
Nucleophilic Addition Reactions : 2-Nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition reactions with various enolates, leading to the synthesis of 3-substituted-2-nitroindoles. This process is a key step in the synthesis of various indole derivatives, highlighting its importance in organic synthesis (Pelkey, Barden, & Gribble, 1999).
Reactions with Nitrogen Dioxide and Nitrous Acid : Indoles react with nitrogen dioxide and nitrous acid in benzene, leading to the formation of isonitroso and nitroso indole derivatives. These reactions provide insights into the chemical properties of indoles and their potential applications in synthetic chemistry (Astolfi, Panagiotaki, Rizzoli, & Greci, 2006).
Synthesis of Tetracyclic Thieno[3,2-c]-δ-Carbolines : The addition of aryl- and hetaryllithium nucleophiles to 3-nitro-1-(phenylsulfonyl)indole results in 2-substituted-3-nitroindoles. This method provides access to thieno[3,2-c]-δ-carbolines, which are significant in medicinal chemistry (Alford, Kishbaugh, & Gribble, 2010).
Palladium-Catalyzed Reactions : The substituted indole nucleus is vital in various biologically active compounds. Palladium-catalyzed reactions have become a critical method in the synthesis and functionalization of indoles, demonstrating the broad applications of these compounds in pharmaceuticals and organic chemistry (Cacchi & Fabrizi, 2005).
Biologically Potent Diorganosilicon(IV) Complexes : Indole-2,3-dione derivatives, including those related to nitro-1-phenylethyl-indoles, have been used to synthesize novel fungicides and bactericides. Their structures and biological activities suggest potential applications in pharmacodynamics and eco-friendly pest control (Singh & Nagpal, 2005).
Corrosion Inhibition in Sea Water : 5-Nitro isatin derivatives, including indole-based compounds, have been studied for their potential as corrosion inhibitors in sea water. This application is relevant to industrial chemistry and materials science (Ahmed, 2018).
properties
IUPAC Name |
3-(2-nitro-1-phenylethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-18(20)11-15(12-6-2-1-3-7-12)14-10-17-16-9-5-4-8-13(14)16/h1-10,15,17H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQBCZPFTAELGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372391 | |
Record name | 3-(2-nitro-1-phenylethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-nitro-1-phenylethyl)-1H-indole | |
CAS RN |
51626-47-2 | |
Record name | 3-(2-nitro-1-phenylethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.